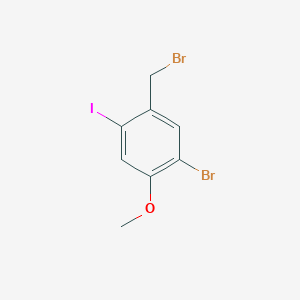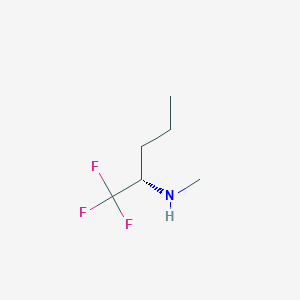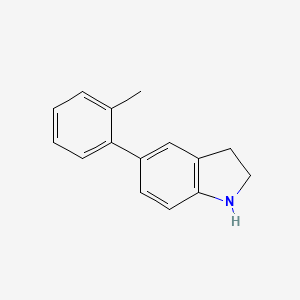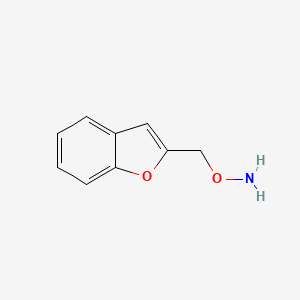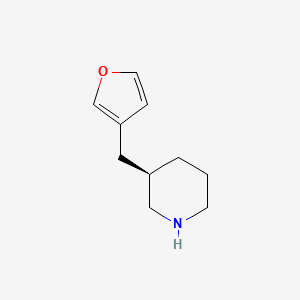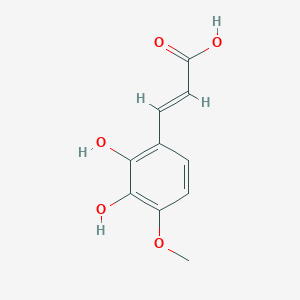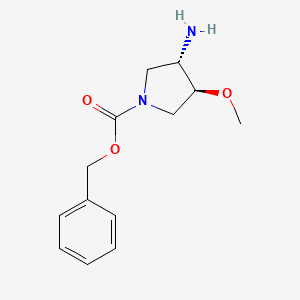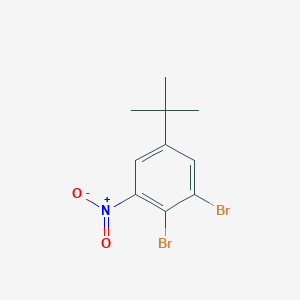
3,4-Dibromo-5-nitrotertbutylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-5-nitrotertbutylbenzene: is an organic compound characterized by the presence of bromine and nitro functional groups attached to a benzene ring, along with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-5-nitrotertbutylbenzene typically involves a multi-step process. One common method includes the nitration of tert-butylbenzene followed by bromination. The nitration step introduces the nitro group, while the bromination step adds the bromine atoms to the benzene ring. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and bromine or a brominating agent like N-bromosuccinimide (NBS) for bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures and environmental considerations are crucial in industrial settings to handle the hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromo-5-nitrotertbutylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, though care must be taken due to the potential for over-oxidation.
Major Products:
Substitution: Products depend on the nucleophile used, resulting in compounds like 3,4-diamino-5-nitrotertbutylbenzene.
Reduction: The major product is 3,4-dibromo-5-aminotertbutylbenzene.
Oxidation: Potential products include various oxidized derivatives, though these reactions are less common.
Scientific Research Applications
Chemistry: 3,4-Dibromo-5-nitrotertbutylbenzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique functional groups make it a valuable starting material for various chemical transformations .
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated and nitroaromatic compounds on biological systems.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 3,4-Dibromo-5-nitrotertbutylbenzene depends on its specific application. In chemical reactions, the electron-withdrawing effects of the nitro and bromine groups influence the reactivity of the benzene ring. In biological systems, the compound may interact with cellular components, potentially affecting enzyme activity or cellular signaling pathways .
Comparison with Similar Compounds
3,5-Dibromo-4-nitrosobenzenesulfonic acid sodium salt: This compound also contains bromine and nitro groups but differs in its sulfonic acid functionality.
3,5-Dibromo-4-chloro-tert-butylbenzene: Similar in structure but with a chlorine atom instead of a nitro group.
Uniqueness: 3,4-Dibromo-5-nitrotertbutylbenzene is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and potential applications. The presence of both bromine and nitro groups provides a versatile platform for further chemical modifications and applications in various fields.
Properties
CAS No. |
57716-71-9 |
|---|---|
Molecular Formula |
C10H11Br2NO2 |
Molecular Weight |
337.01 g/mol |
IUPAC Name |
1,2-dibromo-5-tert-butyl-3-nitrobenzene |
InChI |
InChI=1S/C10H11Br2NO2/c1-10(2,3)6-4-7(11)9(12)8(5-6)13(14)15/h4-5H,1-3H3 |
InChI Key |
OUSINYQPFAFDIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


